molecular formula C8H8ClFOS B14777767 (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane

(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B14777767
M. Wt: 206.67 g/mol
InChI Key: LQSZTNBRMMWMIX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound that features a unique combination of chloro, fluoro, methoxy, and sulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluoro-3-methoxyphenylboronic acid with methyl sulfide under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the sulfane group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The chloro, fluoro, and methoxy groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfane group can undergo oxidation to form reactive intermediates that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, fluoro, and methoxy groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H8ClFOS

Molecular Weight

206.67 g/mol

IUPAC Name

3-chloro-1-fluoro-4-methoxy-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3

InChI Key

LQSZTNBRMMWMIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC)Cl

Origin of Product

United States

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